molecular formula C18H28OS2 B14355630 5-Pentyl-2-(4-propoxyphenyl)-1,3-dithiane CAS No. 92974-29-3

5-Pentyl-2-(4-propoxyphenyl)-1,3-dithiane

Cat. No.: B14355630
CAS No.: 92974-29-3
M. Wt: 324.5 g/mol
InChI Key: GSXCBPAHONIKGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Pentyl-2-(4-propoxyphenyl)-1,3-dithiane: is an organic compound that belongs to the class of dithianes. Dithianes are sulfur-containing heterocycles that are commonly used in organic synthesis as protecting groups for carbonyl compounds. The structure of this compound includes a dithiane ring substituted with a pentyl group and a propoxyphenyl group, making it a versatile intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Pentyl-2-(4-propoxyphenyl)-1,3-dithiane typically involves the reaction of 4-propoxybenzaldehyde with 1,3-propanedithiol in the presence of an acid catalyst. The reaction proceeds through the formation of a dithiane ring via a condensation reaction. The general reaction conditions include:

    Reagents: 4-propoxybenzaldehyde, 1,3-propanedithiol

    Catalyst: Acid (e.g., p-toluenesulfonic acid)

    Solvent: Anhydrous ethanol or toluene

    Temperature: Room temperature to reflux conditions

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 5-Pentyl-2-(4-propoxyphenyl)-1,3-dithiane can undergo various chemical reactions, including:

    Oxidation: The dithiane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form the corresponding thiol or thioether.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents such as nitric acid for nitration or bromine for bromination can be used.

Major Products:

    Oxidation: Sulfoxides or sulfones

    Reduction: Thiol or thioether

    Substitution: Nitro or halogenated derivatives

Scientific Research Applications

Chemistry: 5-Pentyl-2-(4-propoxyphenyl)-1,3-dithiane is used as an intermediate in organic synthesis. It serves as a protecting group for carbonyl compounds, allowing for selective reactions on other functional groups.

Biology: The compound may be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

Medicine: Research into the medicinal applications of this compound may focus on its potential as a building block for drug development.

Industry: In the industrial sector, the compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Pentyl-2-(4-propoxyphenyl)-1,3-dithiane involves its ability to act as a protecting group for carbonyl compounds. The dithiane ring can be selectively removed under mild conditions, allowing for the regeneration of the carbonyl group. This property makes it valuable in multi-step organic synthesis, where selective protection and deprotection of functional groups are required.

Comparison with Similar Compounds

    1,3-Dithiane: A simpler dithiane compound without the pentyl and propoxyphenyl substituents.

    2-Methyl-1,3-dithiane: A dithiane compound with a methyl group instead of a pentyl group.

    4-Phenyl-1,3-dithiane: A dithiane compound with a phenyl group instead of a propoxyphenyl group.

Uniqueness: 5-Pentyl-2-(4-propoxyphenyl)-1,3-dithiane is unique due to its specific substituents, which provide distinct chemical properties and reactivity. The presence of the pentyl and propoxyphenyl groups can influence the compound’s solubility, stability, and reactivity, making it suitable for specific applications in organic synthesis and research.

Properties

CAS No.

92974-29-3

Molecular Formula

C18H28OS2

Molecular Weight

324.5 g/mol

IUPAC Name

5-pentyl-2-(4-propoxyphenyl)-1,3-dithiane

InChI

InChI=1S/C18H28OS2/c1-3-5-6-7-15-13-20-18(21-14-15)16-8-10-17(11-9-16)19-12-4-2/h8-11,15,18H,3-7,12-14H2,1-2H3

InChI Key

GSXCBPAHONIKGP-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1CSC(SC1)C2=CC=C(C=C2)OCCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.